

# An In-depth Technical Guide to the Physical Properties of Dodecane Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Ethyl-4,6-dimethyloctane*

Cat. No.: *B14544367*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dodecane (C<sub>12</sub>H<sub>26</sub>), a saturated hydrocarbon, and its numerous isomers are of significant interest across various scientific disciplines, including fuel development, materials science, and as reference compounds in analytical chemistry. With 355 possible structural isomers, the physical properties of these compounds can vary significantly with the degree and position of branching in the carbon chain. This technical guide provides a comprehensive overview of the key physical properties of several dodecane isomers, including boiling point, melting point, density, and viscosity. Detailed experimental protocols for the determination of these properties are also provided to facilitate reproducible research.

## Physical Properties of Dodecane Isomers

The physical properties of alkanes are primarily influenced by the strength of the intermolecular van der Waals forces. As the degree of branching increases, the molecules become more compact, leading to a decrease in surface area and a subsequent weakening of these forces. This trend generally results in lower boiling points for more highly branched isomers compared to their linear or less branched counterparts. Melting points, however, are influenced by both intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice. More symmetrical, highly branched isomers can exhibit higher melting points than their linear counterparts.

Below is a compilation of physical property data for n-dodecane and a selection of its branched isomers.

| Isomer Name                  | Boiling Point (°C)         | Melting Point (°C)         | Density (g/cm³)            | Viscosity (cP at 20°C)     |
|------------------------------|----------------------------|----------------------------|----------------------------|----------------------------|
| n-Dodecane                   | 216.2[1]                   | -9.6[1]                    | 0.7495 (at 20°C)<br>[1]    | 1.34                       |
| 2-Methylundecane             | 210[2]                     | -46.8[2]                   | ~0.75                      | Data not readily available |
| 3-Methylundecane             | 211[3]                     | Data not readily available | Data not readily available | Data not readily available |
| 2,2-Dimethyldecane           | 201[4]                     | -50.8 (estimate)<br>[4][5] | 0.7406[4]                  | Data not readily available |
| 2,3-Dimethyldecane           | Data not readily available |
| 2,4-Dimethyldecane           | 200.4[6]                   | -50.8 (estimate)<br>[6]    | 0.749[6]                   | Data not readily available |
| 2,6-Dimethyldecane           | ~220[7]                    | Data not readily available | ~0.74 (at 20°C)<br>[7]     | Data not readily available |
| 2,7-Dimethyldecane           | 160[8]                     | Data not readily available | Data not readily available | Data not readily available |
| 2,9-Dimethyldecane           | 208[9]                     | -50.8 (estimate)<br>[5]    | 0.749[9]                   | Data not readily available |
| 2,2,4,6,6-Pentamethylheptane | 177-178[10]                | Data not readily available | 0.749[11]                  | Data not readily available |

Note: Data for some isomers, particularly viscosity, is not readily available in public databases and may require specialized experimental determination or access to proprietary datasets.

## Experimental Protocols

Accurate determination of physical properties is crucial for the reliable characterization of chemical compounds. The following sections detail standard experimental procedures for measuring the boiling point, melting point, density, and viscosity of dodecane isomers.

## Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

### Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)
- Small test tube
- Rubber band or wire for attaching the test tube to the thermometer
- Heating source (Bunsen burner or heating mantle)
- Mineral oil or other suitable heating fluid

### Procedure:

- Fill the Thiele tube with a suitable heating fluid (e.g., mineral oil) to a level just above the side-arm.
- Place a small amount of the liquid sample (a few drops) into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the small test tube containing the sample.
- Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

- Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the heating fluid.
- Gently heat the side arm of the Thiele tube with a small flame or heating mantle.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

## Melting Point Determination (Capillary Method)

For isomers that are solid at or near room temperature, the melting point can be determined using a capillary melting point apparatus.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of the solid isomer

Procedure:

- Ensure the solid sample is dry and finely powdered.
- Press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube.
- Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be 2-3 mm high.
- Place the capillary tube into the heating block of the melting point apparatus.

- Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range, followed by a slower, more accurate determination (1-2 °C per minute) with a fresh sample.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last of the solid melts (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

## Density Determination (Pycnometer Method)

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

Apparatus:

- Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube
- Analytical balance
- Constant temperature water bath
- Thermometer

Procedure:

- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).
- Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.
- Insert the stopper carefully. Excess liquid will be forced out through the capillary, ensuring the volume is precisely defined.
- Wipe any excess liquid from the outside of the pycnometer.

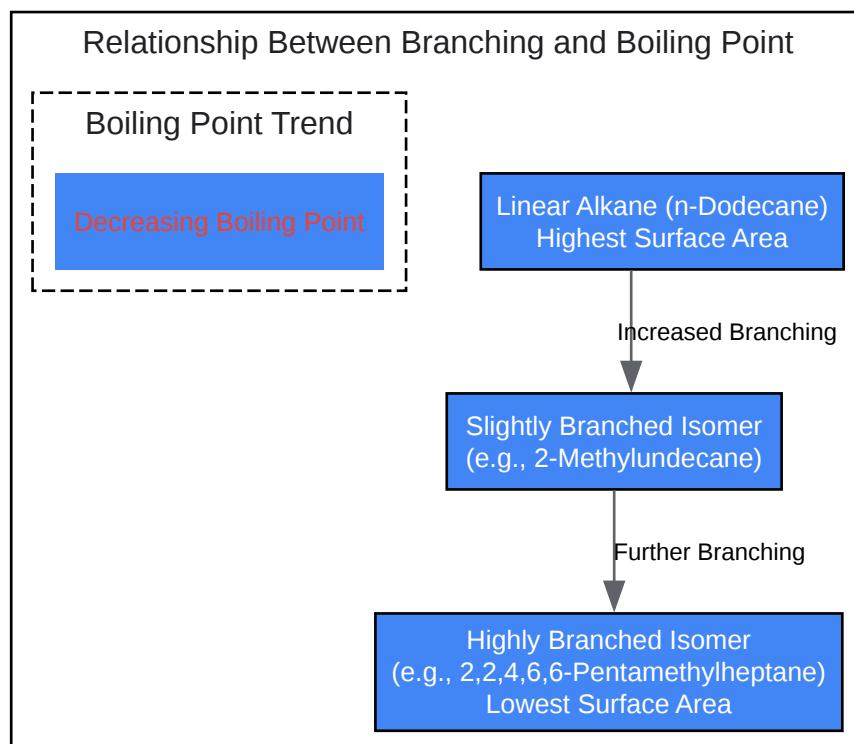
- Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
- Remove the pycnometer from the bath, dry the exterior completely, and weigh it on the analytical balance. Record the mass (m<sub>2</sub>).
- To determine the exact volume of the pycnometer, repeat the procedure using a reference liquid of known density at the same temperature (e.g., deionized water). Weigh the pycnometer filled with the reference liquid (m<sub>3</sub>).
- Calculate the density of the sample liquid using the following formula: Density of sample =  $[(m_2 - m_1) / (m_3 - m_1)] * \text{Density of reference liquid}$

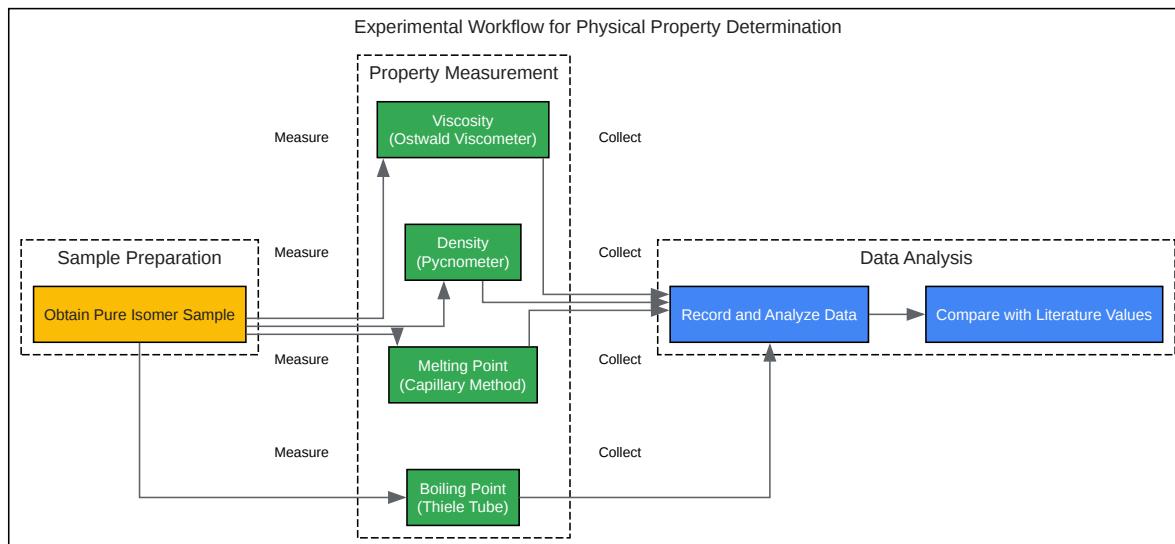
## Viscosity Determination (Ostwald Viscometer)

The Ostwald viscometer is a simple apparatus for measuring the kinematic viscosity of a liquid by comparing its flow time through a capillary with that of a reference liquid of known viscosity.

### Apparatus:

- Ostwald viscometer
- Constant temperature water bath
- Stopwatch
- Pipette and bulb


### Procedure:


- Clean and dry the viscometer thoroughly.
- Mount the viscometer vertically in a constant temperature water bath.
- Using a pipette, introduce a precise volume of the liquid sample into the larger bulb of the viscometer.

- Using a pipette bulb, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.
- Release the suction and allow the liquid to flow back down through the capillary under gravity.
- Start the stopwatch precisely when the meniscus passes the upper timing mark.
- Stop the stopwatch precisely when the meniscus passes the lower timing mark.
- Repeat the measurement several times to ensure consistency and calculate the average flow time ( $t_{\text{sample}}$ ).
- Clean the viscometer and repeat the procedure with a reference liquid of known viscosity and density (e.g., water) at the same temperature to determine its average flow time ( $t_{\text{ref}}$ ).
- Calculate the kinematic viscosity of the sample using the following formula: Kinematic viscosity<sub>sample</sub> = (Kinematic viscosity<sub>ref</sub> \*  $t_{\text{sample}}$ ) /  $t_{\text{ref}}$
- The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the sample at that temperature.

## Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the physical properties of dodecane isomers.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [webqc.org](http://webqc.org) [webqc.org]
- 2. 2-methylundecane [[chemister.ru](http://chemister.ru)]
- 3. 3-methyl undecane, 1002-43-3 [[thegoodsentscompany.com](http://thegoodsentscompany.com)]
- 4. Dimethyldecane, 2,2- CAS#: 17302-37-3 [[m.chemicalbook.com](http://m.chemicalbook.com)]

- 5. lookchem.com [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]
- 8. 2,7-dimethyldecane [stenutz.eu]
- 9. 2,9-dimethyldecane [stenutz.eu]
- 10. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodsentscompany.com]
- 11. 2,2,4,6,6-Pentamethyl-heptane | 13475-82-6 | FP74954 [biosynth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Dodecane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14544367#physical-properties-of-c12h26-isomers\]](https://www.benchchem.com/product/b14544367#physical-properties-of-c12h26-isomers)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)